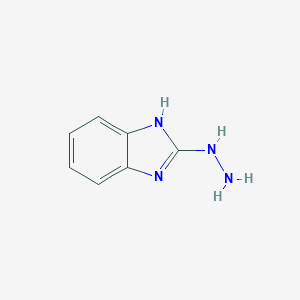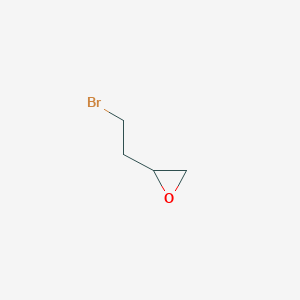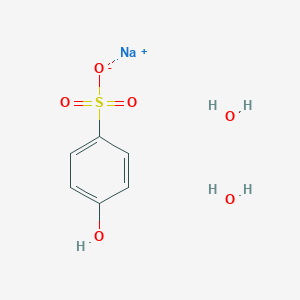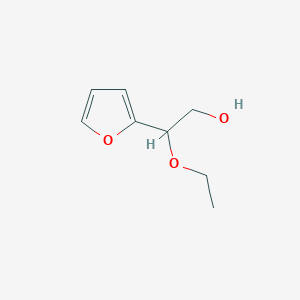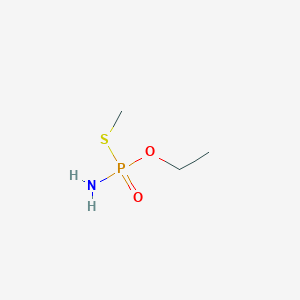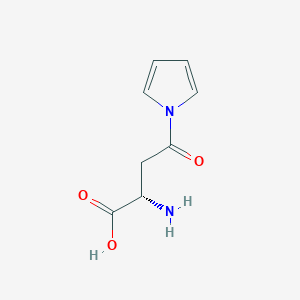
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid, also known as AOBA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. AOBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
Wirkmechanismus
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid reduces the production of inflammatory prostaglandins, resulting in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for initiating programmed cell death.
Biochemische Und Physiologische Effekte
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for various applications. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its potential toxicity. While 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid. One area of research could focus on the development of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to determine the safety and toxicity of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in vivo. Further research could also investigate the potential of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research could also focus on elucidating the molecular mechanisms underlying 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's various biological effects.
Conclusion:
In conclusion, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. It exhibits various biochemical and physiological effects, making it a promising candidate for therapeutic applications. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2, resulting in the reduction of inflammation and pain. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit anti-cancer and anti-viral properties. While there are limitations to using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments, its versatility and potential for therapeutic applications make it an interesting compound for further research.
Synthesemethoden
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyrrole with ethyl 2-oxo-4-phenylbutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with ammonium acetate to yield 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. This inhibition results in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
CAS-Nummer |
11029-13-3 |
|---|---|
Produktname |
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(2S)-2-amino-4-oxo-4-pyrrol-1-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h1-4,6H,5,9H2,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
CYQJJKDVTYUIFU-LURJTMIESA-N |
Isomerische SMILES |
C1=CN(C=C1)C(=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
Kanonische SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
Synonyme |
enomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
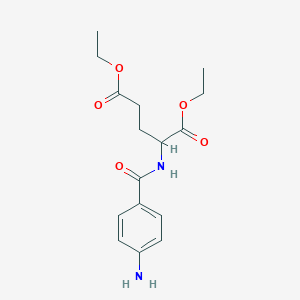
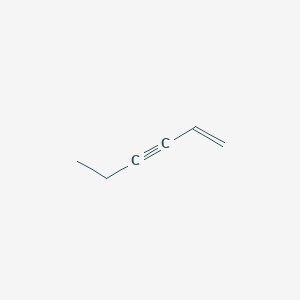
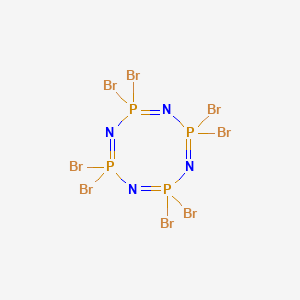
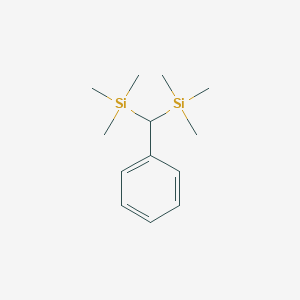
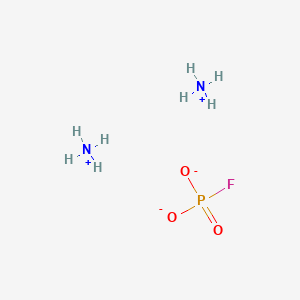
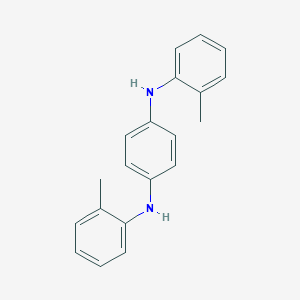
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
